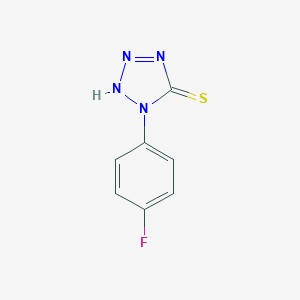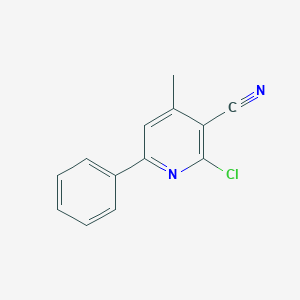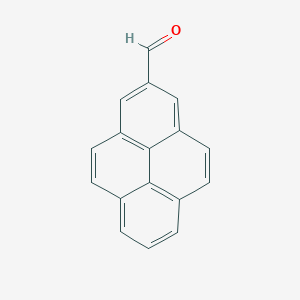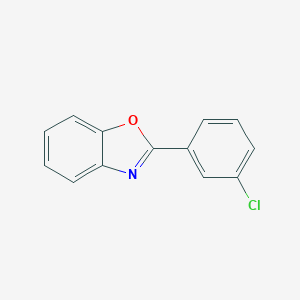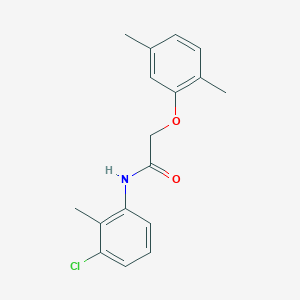
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in the literature.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. The compound binds to the enzyme in a specific manner, preventing its normal function and ultimately leading to a decrease in cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has minimal effects on normal cells, indicating its potential as a selective inhibitor of cancer cells. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, the compound's potency and efficacy may vary depending on the specific cancer type and the stage of cancer progression. Additionally, the compound's stability and solubility may pose challenges in certain experimental conditions.
Zukünftige Richtungen
Future research on N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide could focus on the development of more potent and selective inhibitors, as well as the identification of additional target enzymes involved in cancer progression. Further studies could also investigate the compound's potential applications in other disease areas, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)acetamide in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of a particular enzyme involved in cancer progression. Studies have shown that the compound can effectively inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
Eigenschaften
CAS-Nummer |
315713-32-7 |
|---|---|
Produktname |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
FXYKREXZVFSYJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
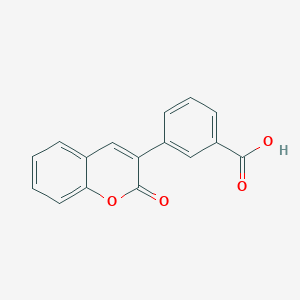

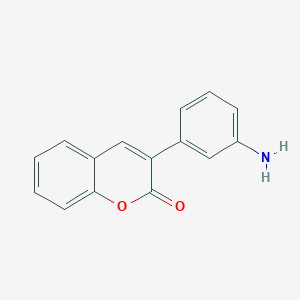
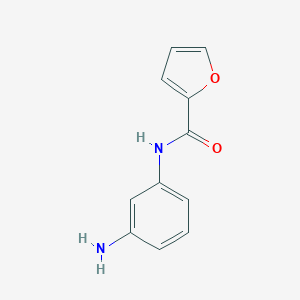

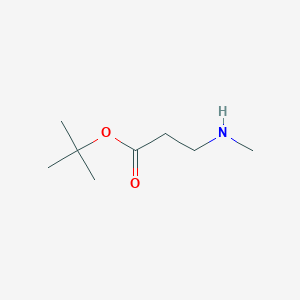
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
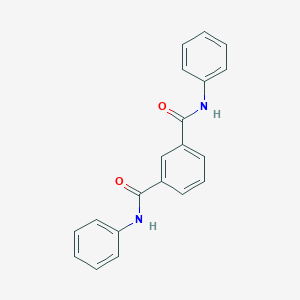
methanone](/img/structure/B185366.png)
